molecular formula C21H18F2N2O3S B7553059 (2,3-Difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone

(2,3-Difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone

Cat. No. B7553059
M. Wt: 416.4 g/mol
InChI Key: GLTTWLPHZYGPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to modulate the activity of certain cellular pathways, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of (2,3-Difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone involves its ability to bind to certain GPCRs and modulate their activity. This compound has been shown to act as an allosteric modulator, which means that it binds to a site on the receptor that is different from the site where the ligand binds. This results in a change in the conformation of the receptor, which can either enhance or inhibit its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,3-Difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone depend on the specific GPCR that it is modulating. Some of the effects that have been observed include changes in intracellular signaling pathways, alterations in cellular metabolism, and changes in gene expression. These effects can have a wide range of physiological consequences, including changes in blood pressure, heart rate, and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2,3-Difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone in lab experiments is its ability to selectively modulate the activity of certain GPCRs. This makes it a valuable tool for studying the function of these receptors in a variety of physiological processes. However, one limitation of this compound is that its effects can be highly dependent on the specific GPCR that it is modulating. This can make it difficult to generalize its effects across different cellular pathways.

Future Directions

There are several future directions for the study of (2,3-Difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone. One area of research is the development of more selective allosteric modulators that can target specific GPCRs with greater precision. Another direction is the study of the long-term effects of this compound on cellular physiology and its potential role in the development of new therapeutics. Finally, the use of this compound in combination with other drugs and compounds may provide new insights into the complex interactions between cellular pathways.

Synthesis Methods

The synthesis of (2,3-Difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone involves several steps. The first step is the synthesis of 2,3-difluoroaniline from 2,3-difluoronitrobenzene. This is followed by the synthesis of 4-naphthalen-2-ylsulfonyl chloride from naphthalene-2-sulfonic acid. The final step involves the reaction of 2,3-difluoroaniline and 4-naphthalen-2-ylsulfonyl chloride with piperazine to obtain the final compound.

Scientific Research Applications

(2,3-Difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone has been used in a variety of scientific research applications. One of its primary uses is in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This compound has been shown to modulate the activity of certain GPCRs, making it a valuable tool for studying their function.

properties

IUPAC Name

(2,3-difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3S/c22-19-7-3-6-18(20(19)23)21(26)24-10-12-25(13-11-24)29(27,28)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTTWLPHZYGPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C(=CC=C2)F)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Difluorophenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone

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